4-Trimethylammoniobutanoate

Beschreibung

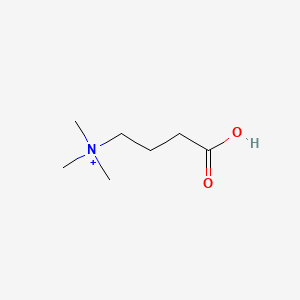

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-carboxypropyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPNVNIEXXLNTR-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501043024 | |

| Record name | (3-Carboxypropyl)trimethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10329-41-6 | |

| Record name | (3-Carboxypropyl)trimethylammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10329-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Carboxypropyl)trimethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanaminium, 4-hydroxy-N,N,N-trimethyl-4-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Biotransformation Pathways of 4 Trimethylammoniobutanoate

Endogenous Biosynthetic Pathways

The primary endogenous route for 4-trimethylammoniobutanoate synthesis is intricately linked with the L-carnitine biosynthetic pathway. This multi-step process occurs in various tissues and is highly conserved across many eukaryotic organisms.

Precursor Substrates and Enzymatic Cascade for this compound Formation

The journey to this compound begins with protein-bound N6,N6,N6-trimethyllysine, which is released upon protein degradation. A cascade of enzymatic reactions then sequentially modifies this precursor to yield this compound.

The initial precursor for this compound synthesis is N6,N6,N6-trimethyl-L-lysine (TML), which is derived from the methylation of lysine (B10760008) residues within proteins. TML is then hydroxylated by the mitochondrial enzyme trimethyllysine dioxygenase to form 3-hydroxy-N6,N6,N6-trimethyl-L-lysine (HTML) nih.gov. This hydroxylation is a crucial step that prepares the molecule for the subsequent cleavage reaction.

Following its formation, 3-hydroxy-N6,N6,N6-trimethyl-L-lysine is cleaved by an aldolase, a reaction that yields two products: 4-trimethylammoniobutanal (B1210184) and glycine (B1666218) nih.govresearchgate.net. This cleavage is a pivotal moment in the pathway, as it generates the direct aldehyde precursor to this compound.

The conversion of 4-trimethylaminobutanal to this compound is catalyzed by the enzyme 4-trimethylaminobutanal dehydrogenase (TMABA-DH). This enzyme facilitates the oxidation of the aldehyde group to a carboxylic acid, a critical step in the formation of this compound nih.govresearchgate.net. While the human TMABA-DH has not been definitively identified, evidence suggests that aldehyde dehydrogenase 9 (ALDH9) likely performs this function researchgate.net.

In studies of Pseudomonas sp., a purified TMABA-DH was found to be a trimer with identical 55 kDa subunits. The enzyme exhibited optimal activity at a pH of 10.0 and a temperature of 40°C. The Michaelis constant (Km) values for 4-trimethylaminobutyraldehyde and NAD+ were determined to be 7.4 µM and 125 µM, respectively.

Table 1: Kinetic Parameters of 4-Trimethylaminobutanal Dehydrogenase from Pseudomonas sp.

| Substrate | Km (µM) |

|---|---|

| 4-Trimethylaminobutyraldehyde | 7.4 |

This data reflects the characterization of the enzyme in a prokaryotic system and provides insight into its catalytic efficiency.

The biosynthesis of this compound is regulated at multiple levels, including genetic, nutritional, and hormonal controls, to ensure cellular energy balance creative-proteomics.com. The genes encoding the enzymes of the carnitine biosynthetic pathway are subject to transcriptional regulation. Cellular energy status can influence the expression of these genes through the action of various transcription factors creative-proteomics.com.

Nutritional intake of precursors like lysine and methionine, as well as essential cofactors such as vitamin C, vitamin B6, and niacin, directly impacts the capacity for this compound synthesis creative-proteomics.com. Hormones also play a regulatory role; for instance, insulin (B600854) can increase the expression of key enzymes in the pathway creative-proteomics.com. Furthermore, high levels of the final product, L-carnitine, can exert feedback inhibition on the pathway, thereby regulating the production of this compound creative-proteomics.com.

Subcellular Compartmentalization of this compound Synthesis

The synthesis of this compound is a spatially organized process within the cell. The initial step, the hydroxylation of N6,N6,N6-trimethyl-L-lysine to 3-hydroxy-N6,N6,N6-trimethyl-L-lysine, is catalyzed by trimethyllysine dioxygenase, an enzyme located in the mitochondria nih.gov. The subsequent conversion of 3-hydroxy-N6,N6,N6-trimethyl-L-lysine to 4-trimethylaminobutanal and then to this compound also occurs within the cellular compartments, leading to the final hydroxylation to L-carnitine, which also takes place in the mitochondria creative-proteomics.com. This compartmentalization underscores the close relationship between this compound synthesis and mitochondrial energy metabolism.

Interspecies Variations in Biosynthetic Capacity

The capacity for endogenous synthesis of this compound and, consequently, L-carnitine, varies among different species. In mammals, the primary sites of this biosynthetic pathway are the liver and kidneys nih.govrsc.org. From these organs, the synthesized L-carnitine is transported to other tissues that have a high demand for fatty acid oxidation, such as skeletal and cardiac muscle. These tissues are typically unable to synthesize carnitine themselves nih.gov.

Significant differences in the activities of the biosynthetic enzymes have been observed between species. For example, notable variations in the activities of carnitine biosynthesis enzymes have been found between mice and rats, suggesting metabolic dissimilarities between these closely related species sigmaaldrich.com.

Microorganisms also exhibit diverse capabilities regarding carnitine and this compound metabolism. Some prokaryotes can utilize L-carnitine as a source of carbon and nitrogen for growth proquest.comannualreviews.org. Certain gut bacteria can metabolize L-carnitine and this compound, leading to the production of trimethylamine (B31210) (TMA) researchgate.net. This highlights a key difference between mammalian and microbial pathways, where mammals synthesize and utilize this compound for L-carnitine production, while some gut microbes can further metabolize it.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| L-Carnitine |

| 3-Hydroxy-N6,N6,N6-trimethyllysine |

| 4-Trimethylaminobutanal |

| N6,N6,N6-trimethyl-L-lysine |

| Glycine |

| NAD+ |

| Lysine |

| Methionine |

| Trimethylamine |

Catabolic Pathways and Biotransformation of this compound

The breakdown and transformation of this compound are critical biological processes. The primary and most well-understood catabolic pathway involves its conversion to L-carnitine, a vital molecule for fatty acid metabolism. However, this is not the sole metabolic route; this compound can undergo alternative transformations and is also a substrate for microbial enzymes in the gut, leading to different metabolic end products.

Enzymatic Hydroxylation to L-Carnitine by Gamma-Butyrobetaine Dioxygenase (BBOX)

The final and rate-limiting step in the biosynthesis of L-carnitine is the stereospecific hydroxylation of this compound. This reaction is catalyzed by the enzyme gamma-butyrobetaine dioxygenase (BBOX), also referred to as gamma-butyrobetaine hydroxylase. wikipedia.org BBOX is a non-heme iron-containing enzyme belonging to the 2-oxoglutarate-dependent dioxygenase superfamily. wikipedia.org The enzyme facilitates the introduction of a hydroxyl group at the C-3 position of this compound, yielding L-carnitine. nih.gov This conversion is essential for the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation and energy production. In humans, BBOX activity is predominantly found in the liver and kidneys.

This compound + 2-oxoglutarate + O₂ → L-carnitine + succinate (B1194679) + CO₂ wikipedia.org

The efficiency of the BBOX-mediated conversion of this compound to L-carnitine is described by its kinetic parameters. While specific values can vary depending on the experimental conditions and the source of the enzyme, kinetic analyses are crucial for understanding the enzyme's affinity for its substrate and its maximum catalytic rate. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

| Parameter | Description |

|---|---|

| Km for this compound | Indicates the affinity of BBOX for its substrate, this compound. A lower Km value signifies a higher affinity. |

| Vmax | Represents the maximum rate of L-carnitine formation when the enzyme is saturated with this compound. |

| kcat (Turnover Number) | Defines the number of substrate molecules converted to product per enzyme molecule per unit of time. |

Note: Specific numerical values for these parameters are highly dependent on the experimental setup and are not universally constant.

The catalytic activity of BBOX is contingent upon the presence of several essential cofactors. As a member of the 2-oxoglutarate-dependent dioxygenase family, its function is critically dependent on:

Fe(II): A ferrous iron ion is located at the active site of the enzyme and is directly involved in the catalytic mechanism of oxygen activation.

2-Oxoglutarate: This co-substrate is decarboxylated to succinate during the reaction, a characteristic feature of this enzyme superfamily.

Molecular Oxygen (O₂): Serves as the oxidizing agent for the hydroxylation of the substrate.

Ascorbate (B8700270): While not directly consumed in the reaction, ascorbate is required to maintain the iron at the active site in its reduced Fe(II) state, thus ensuring sustained enzyme activity.

Alternative Metabolic Fates and Derivative Formation

BBOX exhibits a degree of substrate promiscuity, meaning it can catalyze reactions on molecules other than its primary substrate, this compound. This leads to the formation of alternative metabolic derivatives. For instance, BBOX can process modified substrates, including the natural products of its primary reaction, L-carnitine and D-carnitine, leading to the formation of 3-dehydrocarnitine (B1234330) and trimethylaminoacetone. wikipedia.org

Furthermore, the enzyme is capable of catalyzing the oxidation of certain xenobiotics. A notable example is the drug mildronate (B1676175), a structural analog of this compound. BBOX can oxidize mildronate into multiple products, including malonic acid semialdehyde, dimethylamine, and formaldehyde. wikipedia.org This demonstrates the enzyme's capacity for not only hydroxylation but also demethylation and other complex chemical transformations. wikipedia.orgnih.gov

Microbial Biotransformation of this compound

The human gut microbiota possesses the enzymatic machinery to metabolize this compound, representing a significant alternative catabolic pathway. This microbial activity is particularly important in the anaerobic environment of the gut.

A key outcome of the microbial biotransformation of this compound is the production of trimethylamine (TMA). This volatile tertiary amine is absorbed from the gut into the bloodstream and subsequently oxidized in the liver to trimethylamine N-oxide (TMAO).

Microbial Species Associated with this compound Metabolism

The metabolism of this compound, also known as gamma-butyrobetaine (GBB), is a significant biochemical process observed in various microbial species, particularly within the human gut microbiota and in certain soil bacteria. This metabolic activity is crucial for the biotransformation of dietary compounds and plays a role in the cycling of carbon and nitrogen in different environments. Key microbial players have been identified that are capable of utilizing this compound through distinct metabolic pathways, often involving specific gene clusters.

The anaerobic conversion of this compound to trimethylamine (TMA) is a noteworthy pathway, especially in the anoxic environment of the human gut. pnas.orgnih.govbiorxiv.orgnih.gov This biotransformation is primarily carried out by a select group of gut bacteria. pnas.orgescholarship.org

Detailed research has led to the identification of a specific gene cluster, termed the gamma-butyrobetaine utilization (gbu) or bbu gene cluster, which is responsible for the anaerobic metabolism of this compound. nih.govescholarship.orgnih.gov This gene cluster has been found in a limited number of gut bacterial species. tandfonline.com The presence and activity of these bacteria are considered a rate-limiting step in the conversion of dietary L-carnitine to TMA, with this compound as a key intermediate. tandfonline.comnih.gov

In addition to the gut microbiome, soil microorganisms have also been shown to metabolize this compound. An Agrobacterium sp. isolated from soil can utilize this compound as its sole source of both carbon and nitrogen. nih.gov This bacterium possesses an inducible, high-affinity transport system for this compound, suggesting a specialized mechanism for its uptake and metabolism. nih.gov Other bacteria, such as Acinetobacter calcoaceticus, are also capable of using this compound as a sole carbon source. mdpi.com

The table below summarizes the key microbial species involved in the metabolism of this compound, their metabolic pathways, and the genetic determinants where known.

| Microbial Species | Environment | Metabolic Pathway | Key Genes/Enzymes |

| Emergencia timonensis | Human Gut | Anaerobic conversion of this compound to Trimethylamine (TMA). pnas.orgnih.govescholarship.orgnih.gov | gbu (gamma-butyrobetaine utilization) gene cluster. escholarship.orgnih.govtandfonline.com |

| Eubacterium minutum | Human Oral Cavity | Predicted to metabolize this compound to TMA. escholarship.orgnih.gov | Homologous gbu gene cluster identified. escholarship.org |

| Agathobaculum desmolans | Feline Feces | Predicted to metabolize this compound to TMA. escholarship.orgnih.gov | Homologous gbu gene cluster identified. escholarship.org |

| Uncultured Clostridiales | Human Gut | Predicted to metabolize this compound to TMA. pnas.orgsemanticscholar.org | Homologous bbu gene clusters identified. pnas.org |

| Agrobacterium sp. | Soil | Utilization as sole carbon and nitrogen source. nih.gov | Inducible high-affinity transport system. nih.gov |

| Acinetobacter calcoaceticus | Not specified | Utilization as sole carbon source. mdpi.com | Not specified |

Molecular and Cellular Mechanisms of 4 Trimethylammoniobutanoate Action

Membrane Transport Mechanisms

The movement of 4-trimethylammoniobutanoate, also known as γ-butyrobetaine (GBB), across cellular membranes is a critical process for its physiological roles, including its function as the immediate precursor to L-carnitine. hmdb.canih.gov This transport is mediated by specific protein systems that facilitate its uptake and efflux from cells.

In certain bacteria, such as Escherichia coli, the transport of this compound is linked to an antiporter system. The CaiT protein is a well-characterized membrane antiporter that facilitates the exchange of L-carnitine for this compound. ebi.ac.uk This system allows bacteria to take up L-carnitine from the environment while exporting this compound, which is the end product of the bacterial carnitine metabolic pathway under anaerobic conditions. ebi.ac.uk The CaiT transporter belongs to the Betaine (B1666868)/Carnitine/Choline (B1196258) Transporter (BCCT) family, which are specialized for compounds containing a quaternary nitrogen atom. ebi.ac.uk

In mammals, the transport of this compound is primarily handled by high-affinity solute carrier proteins.

OCTN2 (SLC22A5): The novel organic cation transporter 2 (OCTN2), encoded by the SLC22A5 gene, is a key transporter for this compound. nih.govnih.gov It functions as a high-affinity, sodium-dependent co-transporter for L-carnitine and its precursors. solvobiotech.comsolvobiotech.com The affinity of rat OCTN2 (rOctn2) for deuterated GBB (d3-GBB) was determined with a Kₘ value of 13 μM in a study using expressing HEK293 cells. physiology.org In freshly isolated rat hepatocytes, the apparent Kₘ value for d3-GBB transport was 9 μM. physiology.org OCTN2 is widely expressed in various tissues, including the apical side of small intestinal enterocytes for absorption, the brush-border membrane of renal proximal tubules for reabsorption, as well as in skeletal muscle, heart, and liver. solvobiotech.comphysiology.org Mutations in the SLC22A5 gene that lead to a loss of OCTN2 function cause primary systemic carnitine deficiency, a disorder characterized by impaired fatty acid oxidation. hmdb.canih.gov

GABA Transporter 2 (GAT2, SLC6A13): Research has demonstrated that this compound is also a substrate for other transporters. Studies in rat hepatocytes have shown that the GABA transporter, specifically GAT2 (SLC6A13), contributes significantly to the hepatic uptake of GBB. physiology.org Silencing the GAT2 gene in these cells resulted in a 45% decrease in d3-GBB uptake, indicating that GBB transport for carnitine biosynthesis in the liver occurs via both OCTN2 and GAT2. physiology.org

| Transporter Protein | Gene Name | Organism/Tissue | Substrate(s) | Transport Characteristics | Kₘ Value for GBB |

|---|---|---|---|---|---|

| OCTN2 | SLC22A5 | Human/Rat (Kidney, Liver, Intestine) | L-Carnitine, this compound, Acylcarnitines | Na+-dependent co-transport solvobiotech.comphysiology.org | 9-13 µM (Rat) physiology.org |

| GAT2 | SLC6A13 | Rat (Liver) | GABA, this compound | Na+-dependent co-transport physiology.org | Not specified |

| CaiT | caiT | Escherichia coli | L-Carnitine, this compound | L-Carnitine/GBB Antiporter ebi.ac.uk | Not applicable |

Uptake: The cellular uptake of this compound in mammals is an active process that operates against a concentration gradient. nih.gov The primary mechanism involves sodium-dependent co-transport mediated by proteins like OCTN2. solvobiotech.comphysiology.org This process is sensitive to pH. solvobiotech.com In the liver, both OCTN2 and GAT2 are involved in uptake from the bloodstream, which is essential for the subsequent conversion of GBB to carnitine. physiology.org In certain soil bacteria, an inducible transport system for this compound has been identified that involves a periplasmic binding protein, suggesting a different uptake mechanism in prokaryotes. nih.gov

Efflux: Efflux mechanisms serve to remove this compound from cells. In bacteria, the CaiT antiporter is a clear example of an efflux system, exporting GBB in exchange for L-carnitine. ebi.ac.uk In mammalian cells, while transporters like OCTN2 are primarily characterized by their uptake function, they can potentially transport substrates in both directions across the plasma membrane. solvobiotech.com The specific mechanisms and regulation of GBB efflux in mammalian cells are part of a complex system of cellular homeostasis. Multidrug efflux pumps are a major mechanism for extruding a wide variety of compounds from cells, although their specific involvement with this compound is not extensively detailed. nih.gov

The activity and expression of this compound transport systems are subject to strict regulation. The expression of the human OCTN2 transporter is controlled at multiple levels, from transcription and translation to post-translational modifications and protein interactions. nih.gov For instance, activators of PPARγ have been shown to up-regulate the expression of OCTN2. solvobiotech.com In bacteria, the genes responsible for transport and metabolism are often organized into operons, allowing for coordinated regulation. The cai operon in E. coli, which includes the caiT gene, is necessary for carnitine metabolism and is regulated in response to environmental conditions. ebi.ac.uk Such genetic organization ensures that the transporter is synthesized when its substrate is available.

Enzyme Modulation and Allosteric Interactions

This compound is a key intermediate metabolite that serves as a direct substrate for several enzymes in different biological pathways and organisms.

γ-Butyrobetaine Dioxygenase (BBOX1): In the canonical L-carnitine biosynthesis pathway in mammals, this compound is the final precursor to L-carnitine. It is the specific substrate for the enzyme γ-butyrobetaine dioxygenase (BBOX1), also known as γ-butyrobetaine hydroxylase. hmdb.ca This enzyme catalyzes the stereospecific hydroxylation of this compound at the C-3 position to form L-carnitine, a reaction that is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. hmdb.ca

Bacterial TMA-lyases: In the human gut, certain anaerobic bacteria can metabolize this compound. It serves as a substrate for a flavin-dependent, acyl-coenzyme A (CoA) dehydrogenase-like enzyme, which is part of the bbu gene cluster. nih.gov This enzyme catalyzes the key C-N bond cleavage reaction that eliminates trimethylamine (B31210) (TMA) from the γ-butyrobetaine-CoA thioester. nih.gov The TMA produced can be further metabolized by the host into trimethylamine-N-oxide (TMAO). nih.gov

Aldehyde Dehydrogenase (ALDH2): this compound is also involved as a product in reactions catalyzed by other enzymes. For example, the mitochondrial enzyme aldehyde dehydrogenase (ALDH2) can catalyze the oxidation of 4-trimethylammoniobutanal (B1210184) to 4-trimethylammoniobutanoic acid. hmdb.ca

| Enzyme | Abbreviation | Organism/Pathway | Reaction | Product(s) |

|---|---|---|---|---|

| γ-Butyrobetaine Dioxygenase | BBOX1 | Mammalian L-Carnitine Biosynthesis | Hydroxylation of this compound hmdb.ca | L-Carnitine |

| BbuA/BbuB (Acyl-CoA dehydrogenase-like) | N/A | Gut Microbiota Metabolism | Cleavage of TMA from γ-butyrobetaine-CoA nih.gov | Trimethylamine (TMA), Crotonyl-CoA |

| Aldehyde Dehydrogenase, mitochondrial | ALDH2 | Metabolism | Oxidation of 4-trimethylammoniobutanal hmdb.ca | This compound |

Potential for Allosteric Regulation of Metabolic Enzymes

Current scientific literature does not extensively document this compound (also known as γ-butyrobetaine or GBB) as a classical allosteric regulator of metabolic enzymes, where it would bind to a site other than the active site to modulate enzyme activity. Its primary regulatory role in metabolism is centered on its position as the direct precursor to L-carnitine in the carnitine biosynthesis pathway. bulkstimulants.com This pathway is crucial for energy metabolism, particularly the transport of long-chain fatty acids into the mitochondria for β-oxidation. creative-proteomics.comnih.gov

The key regulatory control point involving this compound is the final step of carnitine synthesis, catalyzed by the enzyme γ-butyrobetaine hydroxylase (BBOX). The regulation of this pathway is subject to feedback inhibition by its end-product, L-carnitine, which ensures that carnitine synthesis is aligned with physiological demand. creative-proteomics.com Therefore, while this compound is a critical substrate in a tightly regulated pathway, there is limited evidence to suggest it functions as an allosteric effector on other metabolic enzymes. Its concentration and conversion are influenced by the availability of precursors like lysine (B10760008) and the activity of the BBOX enzyme. nih.gov

Kinetic Profiles of Enzyme-4-Trimethylammoniobutanoate Interactions

The most well-characterized enzymatic interaction involving this compound is its role as the substrate for γ-butyrobetaine hydroxylase (BBOX), a non-heme iron-containing dioxygenase. wikipedia.org This enzyme catalyzes the stereospecific hydroxylation of this compound at the C-3 position to form L-carnitine, a critical step for fatty acid metabolism. nih.govwikipedia.org

Kinetic studies have been performed to understand the mechanism of this enzymatic reaction. Research using tritium (B154650) kinetic isotope effects has provided insights into the C-H bond cleavage step during the hydroxylation process. acs.org The enzyme belongs to the family of oxidoreductases and requires specific cofactors, including iron (Fe2+), 2-oxoglutarate, and molecular oxygen, to carry out its catalytic function. creative-proteomics.com The activity of BBOX can also be stimulated by reducing agents like ascorbate (B8700270) and certain metal ions, particularly potassium. wikipedia.org

The interaction between BBOX and its substrate is a target for pharmacological inhibition. The drug Mildronate (B1676175) (3-(2,2,2-trimethylhydrazine)propionate) was initially considered a non-competitive inhibitor but was later identified as a substrate for BBOX. wikipedia.org More potent inhibitors have since been developed, with some exhibiting IC50 values in the nanomolar range, demonstrating a significant improvement over Mildronate. nih.gov The development of these inhibitors and the solving of their crystal structures in complex with BBOX have further elucidated the nature of the active site and the binding interactions with this compound and its analogs. nih.gov

| Inhibitor | Inhibition Type | Reported Potency (IC50) | Key Structural Feature |

|---|---|---|---|

| Mildronate | Substrate/Inhibitor | Relatively poor inhibitor | Analog of this compound |

| Pyridine 2,4-dicarboxylate | Inhibitor | Not specified | 2-Oxoglutarate mimic |

| Novel Designed Analogs | Inhibitor | Up to nanomolar range | Analogs of GBB and Mildronate |

| 4-[ethyl(dimethyl)ammonio]butanoate (Methyl-GBB) | Inhibitor | 3 μM | Derivative of this compound |

Receptor-Ligand Binding and Signaling Pathway Modulation

Investigation of Putative Receptor Targets for this compound

The primary protein target for this compound binding and transport is the organic cation transporter 2 (OCTN2), also known as SLC22A5. ashpublications.org This transporter is crucial for maintaining carnitine homeostasis by facilitating its reabsorption in the kidneys and its uptake into tissues like skeletal and cardiac muscle. nih.govnih.gov this compound, as the direct precursor to carnitine, is also a substrate for OCTN2. Research has shown that this compound, carnitine, and the drug meldonium compete for transport via OCTN2. nih.gov Due to a higher affinity for the transporter, this compound administration can effectively stimulate the elimination of meldonium. nih.gov

Other receptor targets have also been investigated. A study exploring acetylcholine-like activity found that this compound itself displayed no significant affinity for human muscarinic acetylcholine (B1216132) receptors (subtypes m1-m5). nih.gov However, the study revealed that its methylester derivative, GBB-ME, does bind directly to these receptors and acts as a muscarinic agonist. nih.gov

Molecular Docking and Simulation Studies of Ligand-Receptor Complexes

Molecular docking studies have been employed to investigate the binding of compounds structurally related to this compound with metabolic enzymes. One such study focused on rationally designed heterocyclic analogs of this compound as potential inhibitors of carnitine acetyltransferase (CAT). mdpi.com

The docking results suggested that incorporating a heterocyclic ring at the gamma-position of the butanoic acid structure could enhance hydrophobic and π–cation interactions within the enzyme's active site. mdpi.com The study found that analogs with bulky, hydrophobic substituents at the gamma position demonstrated enhanced inhibitory activity, with some compounds showing superior activity to the reference drug Meldonium. mdpi.com The binding affinities for the most effective compounds were found to be comparable to that of Meldonium. mdpi.com

| Compound | Binding Affinity (IC50) | Inhibition Constant (Ki) | Key Interaction Type |

|---|---|---|---|

| Most Active Analog (Compound 7) | Not specified | 3.5 mM | Hydrophobic and π–cation interactions |

| Meldonium (Reference) | 11.39 mM | 1.63 mM | Not specified |

| L-Carnitine (Natural Substrate) | Not applicable | Not applicable | Interaction with His314 in active center |

Furthermore, crystallographic studies have successfully determined the structures of BBOX in complex with various inhibitors, providing detailed atomic-level insights into the ligand-receptor interactions within the enzyme's active site where this compound binds. nih.gov

Downstream Signaling Cascades Affected by this compound Presence

The most direct downstream effect of this compound is its conversion to L-carnitine, which is essential for fatty acid oxidation and cellular energy production. mrsupplement.com.au By serving as the precursor for L-carnitine, this compound plays a fundamental role in regulating mitochondrial function.

Research on a derivative, 4-[ethyl(dimethyl)ammonio]butanoate (Methyl-GBB), which inhibits both BBOX and the OCTN2 transporter, has revealed effects on broader signaling pathways. Long-term treatment with Methyl-GBB was found to activate the PPAR-α/PGC-1α signaling pathway. nih.gov This activation led to an increased expression of genes involved in long-chain fatty acid uptake and metabolism, such as CPT1A, CPT1B, and CD36. nih.gov

Additionally, some studies suggest that this compound may lead to an increase in nitric oxide (NO) levels. mjfitness.auperfectsports.com An elevation in NO would implicate this compound in the modulation of downstream signaling cascades related to vasodilation and blood flow. perfectsports.com

Another significant pathway involves the gut microbiota. Commensal gut bacteria can metabolize dietary L-carnitine into this compound, which is then further converted into trimethylamine (TMA). nih.gov TMA is absorbed and oxidized in the liver to trimethylamine-N-oxide (TMAO), a metabolite linked to downstream pro-atherogenic effects. nih.gov

Ecological and Systemic Interactions of 4 Trimethylammoniobutanoate in Research Models

Role in Host-Microbiome Metabolic Interplay

The compound 4-trimethylammoniobutanoate, also known as gamma-butyrobetaine (GBB), is a key intermediate in the metabolic interplay between a host and its gut microbiota. It serves as the direct biosynthetic precursor to L-carnitine, a molecule essential for fatty acid metabolism. wikipedia.orgpriceplow.com The gut microbiome significantly influences the host's pool of GBB and related metabolites through the transformation of dietary nutrients, particularly L-carnitine, which is abundant in red meat.

The gut microbiota is a primary contributor to the host's this compound pool through the metabolism of dietary L-carnitine. This process is part of a sequential metaorganismal pathway that ultimately leads to the production of trimethylamine (B31210) (TMA) and its subsequent host-derived metabolite, trimethylamine-N-oxide (TMAO). nih.gov

Research in rodent models has demonstrated that gut microbes convert L-carnitine into this compound as an intermediary metabolite. nih.gov This initial conversion occurs at a remarkably high rate and is anatomically localized to the proximal regions of the intestinal tract, such as the jejunum and ileum (the mid and distal small bowel). nih.gov In fact, the production of this compound from L-carnitine in these sections is approximately 1,000-fold higher than the formation of TMA from L-carnitine. nih.gov

Following its production in the small intestine, this compound travels to the cecum and proximal large bowel. In these more distal, anaerobic environments, a different set of gut bacteria metabolize this compound into TMA. nih.gov The obligate anaerobe Emergencia timonensis has been identified as one such bacterium capable of this conversion. pnas.org The genetic basis for this anaerobic metabolism is a specific set of genes known as the bbu (butyrobetaine utilization) gene cluster. pnas.org This evidence highlights a significant pathway where dietary L-carnitine is first transformed into this compound by one set of microbes in the small intestine, which then becomes the substrate for a different set of microbes in the large intestine to produce TMA. nih.govpnas.org

While the production of this compound by gut microbiota is well-established, its direct impact on the composition and dynamics of the microbial community is an area of ongoing investigation. Microbial metabolites are known to shape the gut ecosystem by creating specific metabolic niches and facilitating cross-feeding interactions between different bacterial species.

The production of this compound in the small intestine provides a direct substrate for bacteria residing in the large intestine that possess the necessary metabolic machinery for its utilization, such as the bbu gene cluster found in Emergencia timonensis. nih.govpnas.org This metabolic link suggests that the presence and abundance of this compound could selectively favor the growth and activity of these specific bacterial populations. This relationship, where one organism's metabolic byproduct serves as a nutrient for another, is a fundamental mechanism that structures microbial communities. Therefore, high concentrations of dietary precursors like L-carnitine could indirectly shape the microbial community by increasing the flux through the this compound pathway, thereby enriching for bacteria capable of its metabolism.

Understanding the complex metabolic exchanges between the host and the gut microbiome requires integrative computational approaches. Genome-scale metabolic models (GEMs) are a key tool used to simulate the metabolic capabilities of organisms and communities. These models can be used to analyze the co-metabolism of dietary compounds and predict the production of various metabolites, including this compound.

By integrating metagenomic data (to identify microbial species and their functional genes) with metabolomic data (to measure metabolite concentrations), researchers can construct community-level models of the gut microbiome. These models can simulate the metabolic fate of dietary nutrients like L-carnitine as they pass through different microbial populations in the gut. For instance, a model could predict the rate of conversion of L-carnitine to this compound by one group of bacteria and its subsequent conversion to TMA by another.

Furthermore, these microbial models can be linked with host metabolic models (such as models of human liver or kidney cells) to simulate the complete host-microbiome co-metabolism. This allows for the investigation of how microbial-derived this compound is absorbed by the host, distributed to various tissues, and converted into L-carnitine. Such computational frameworks are essential for forming a holistic view of the metabolic pathways involving this compound and for predicting how dietary changes or therapeutic interventions might alter the flux through these pathways.

Distribution and Accumulation in Biological Tissues (Non-human models)

Following its production by gut microbiota or endogenous synthesis, this compound is absorbed and distributed throughout the host's body to be converted into L-carnitine. This conversion is not ubiquitous; it is restricted to specific tissues that express the necessary enzyme, leading to distinct patterns of distribution and accumulation.

The final step in L-carnitine biosynthesis is the hydroxylation of this compound, a reaction catalyzed by the enzyme gamma-butyrobetaine dioxygenase (BBOX1). wikipedia.org The tissue-specific expression of this enzyme dictates where this compound is metabolized. In research models, BBOX1 is found predominantly in the liver and kidneys. wikipedia.orgperfectsports.com Studies in rats have shown that this compound is actively taken up by hepatocytes (liver cells) for subsequent conversion to carnitine. nih.govphysiology.org This uptake is mediated by specific transport proteins, including OCTN2 (Organic Cation Transporter Novel 2) and GAT2 (GABA Transporter 2). nih.gov

While the liver and kidneys are the primary sites of conversion, the final product, L-carnitine, is stored predominantly in muscle tissue (approximately 98%). perfectsports.com This indicates a systemic distribution pathway where this compound is transported from its site of origin (the gut or sites of endogenous synthesis) to the liver and kidneys, converted to L-carnitine, and then released into circulation for uptake and accumulation by other tissues, especially muscle.

The turnover rate, or the rate at which a molecule is synthesized and degraded, is a critical parameter in understanding its metabolic significance. While specific in vivo turnover rates for this compound in different tissues are not extensively documented, these kinetics can be investigated using tracer studies and computational modeling. researchgate.net Such studies are essential for determining how quickly the this compound pool responds to dietary changes and how this impacts the downstream synthesis of L-carnitine in various organs.

| Tissue | Relative Enzyme Level/Activity | Primary Role |

|---|---|---|

| Liver | Moderate to High | Conversion of this compound to L-carnitine wikipedia.orgperfectsports.com |

| Kidney | High | Conversion of this compound to L-carnitine wikipedia.orgperfectsports.com |

| Brain | Very Low | Minimal conversion activity wikipedia.org |

| Muscle | Minimal / Absent | Primary storage site of L-carnitine perfectsports.com |

The function of this compound is intrinsically linked to its location within the cell. As the immediate precursor to L-carnitine, its primary subcellular location is the cytoplasm (cytosol). wikipedia.org

L-carnitine's essential role is to facilitate the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where they undergo β-oxidation to produce energy. priceplow.compriceplow.com The enzyme responsible for synthesizing L-carnitine from this compound, gamma-butyrobetaine dioxygenase, is localized in the cytosol. wikipedia.org Therefore, after being transported into a cell (e.g., a hepatocyte), this compound resides in the cytosol. Here, it is converted to L-carnitine, which then acts as a shuttle at the mitochondrial membrane. This compartmentalization ensures that L-carnitine is synthesized in the same cellular space where it begins its critical function of binding to fatty acids before transporting them into the mitochondria.

Interplay with Other Endogenous Metabolites and Metabolic Networks

This compound, also known as gamma-butyrobetaine (GBB), is a pivotal intermediate in metabolic networks, primarily recognized for its role as the direct precursor to L-carnitine. nih.gov Its interactions extend beyond this singular pathway, influencing and being influenced by a range of other endogenous metabolites and broader metabolic systems.

The primary metabolic pathway for this compound is its conversion to L-carnitine, a reaction catalyzed by the enzyme gamma-butyrobetaine dioxygenase (BBD), also known as gamma-butyrobetaine hydroxylase. bulkstimulants.commjfitness.au This process is not isolated but is intricately linked to amino acid metabolism, as this compound itself is derived from the metabolism of lysine (B10760008). nih.govadvancedmolecularlabs.com Specifically, it is the final intermediate in the multi-step synthesis of L-carnitine from dietary lysine. nih.gov

Beyond its role in L-carnitine synthesis, this compound is a significant substrate for gut microbial metabolism. Certain gut bacteria can metabolize L-carnitine into this compound, which is then further converted to trimethylamine (TMA). nih.govresearchgate.net This TMA is absorbed by the host and oxidized in the liver to trimethylamine-N-oxide (TMAO), a metabolite linked to cardiovascular health. nih.govresearchgate.net This microbial pathway represents a significant interaction between host and microbial metabolic networks, with this compound acting as a key intermediary.

Furthermore, there is evidence to suggest a potential link between this compound and nitric oxide (NO) signaling pathways. Some studies have indicated that GBB may increase nitric oxide levels, which would imply an interaction with pathways regulating vascular tone and blood flow. mjfitness.aupriceplow.com

Table 1: Key Metabolic Pathways Involving this compound

| Pathway | Key Enzymes/Processes | Interacting Metabolites | Organismal Context |

| L-Carnitine Biosynthesis | Gamma-butyrobetaine dioxygenase (BBD) | Lysine, L-Carnitine | Host (endogenous) |

| Gut Microbial TMA Production | Microbial TMA Lyase | L-Carnitine, Trimethylamine (TMA) | Gut Microbiota |

| Nitric Oxide Signaling (Putative) | Not fully elucidated | Nitric Oxide (NO) | Host |

Consequences of Altered this compound Levels on Metabolic Flux

Changes in the concentration of this compound can significantly impact the flux of several metabolic pathways. An increase in this compound levels, often through supplementation, directly pushes the equilibrium of the BBD-catalyzed reaction towards the synthesis of L-carnitine. mjfitness.au This leads to elevated plasma and tissue concentrations of L-carnitine.

The primary consequence of increased L-carnitine is an enhanced flux of long-chain fatty acids into the mitochondria for β-oxidation. bulkstimulants.com L-carnitine is essential for the transport of these fatty acids across the inner mitochondrial membrane via the carnitine shuttle. Therefore, elevated this compound indirectly stimulates fatty acid oxidation for energy production.

This shift in substrate utilization can also have a thermogenic effect. The increased metabolic rate associated with enhanced fatty acid oxidation may contribute to heat production in the body. mjfitness.au

Conversely, a decrease in this compound levels, for instance, due to genetic defects in its synthesis or inhibition of BBD, would lead to reduced L-carnitine production. This would impair mitochondrial fatty acid oxidation, potentially leading to an accumulation of fatty acids in the cytoplasm and a greater reliance on other energy sources like glucose.

Functional Roles in Animal Models (Focus on mechanistic insights, not clinical outcomes)

In animal models, this compound has been investigated for its functional roles, providing mechanistic insights into its physiological effects.

A key mechanistic role of this compound is its ability to modulate L-carnitine homeostasis. Studies in animal models have demonstrated that administration of this compound effectively increases plasma and tissue levels of L-carnitine. priceplow.com This highlights its function as a pro-carnitine molecule, capable of augmenting the endogenous carnitine pool.

Mechanistically, this increase in L-carnitine availability has been shown to directly impact mitochondrial function. By facilitating the transport of fatty acids into the mitochondrial matrix, elevated L-carnitine levels resulting from this compound administration enhance the rate of β-oxidation. In a study on mice with juvenile visceral steatosis, administration of GBB was shown to reduce liver concentrations of free fatty acids, suggesting that it can be taken up by the liver and converted to L-carnitine, thereby promoting fatty acid metabolism. priceplow.com

Furthermore, research in rats has suggested that exercise training can upregulate the gene expression of gamma-butyrobetaine hydroxylase (BBD) in the liver and kidneys. nih.gov This indicates a regulatory mechanism where physiological stimuli can enhance the capacity to synthesize L-carnitine from this compound to meet increased metabolic demands.

Another area of mechanistic investigation involves the gut microbiome. In murine models, it has been established that gut microbes convert L-carnitine to this compound, which is then a substrate for TMA production. researchgate.netnih.govnih.gov This demonstrates a clear functional role of this compound as a key intermediate in the meta-organismal pathway linking dietary components to the production of the pro-atherogenic metabolite TMAO. nih.govresearchgate.net

Table 2: Mechanistic Insights from Animal Model Research on this compound

| Animal Model | Finding | Mechanistic Insight |

| Mice | Administration of GBB reduces liver free fatty acids in a model of steatosis. | GBB is taken up by the liver and converted to L-carnitine, enhancing fatty acid oxidation. |

| Rats | Exercise training increases the expression of gamma-butyrobetaine hydroxylase. | Physiological stress can upregulate the enzymatic machinery for converting GBB to L-carnitine. |

| Mice | Gut microbiota metabolize L-carnitine to GBB and then to TMA. | GBB serves as a crucial intermediate in the microbial pathway leading to TMAO production. |

Comparative Biochemistry and Structural Analogs of 4 Trimethylammoniobutanoate

Structure-Activity Relationship (SAR) Studies of 4-Trimethylammoniobutanoate Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound (GBB), these studies have primarily focused on designing derivatives that can modulate the activity of two key enzymes: γ-butyrobetaine hydroxylase (BBOX), which converts GBB to L-carnitine, and carnitine acetyltransferase (CAT), which is involved in the transport of acyl groups across mitochondrial membranes.

Research into BBOX inhibitors has led to the discovery of potent compounds with activity in the nanomolar range. nih.gov SAR studies on GBB and its analog mildronate (B1676175) revealed that specific structural features are crucial for potent inhibition. Key determinants of activity include the presence of a carboxylate group, a hydrophobic side chain, a pyridine nitrogen, and a C-3 phenolic hydroxyl group. researchgate.net Modifications to these moieties have allowed for the development of inhibitors that are orders of magnitude more potent than early examples like mildronate. nih.gov

Similarly, SAR studies on heterocyclic GBB analogs targeting carnitine acetyltransferase (CAT) have yielded important findings. These studies have shown that:

A bulky and hydrophobic substituent at the gamma-position of the butanoate structure enhances inhibitory activity. mdpi.comnih.gov

Esterification of the essential carboxyl group significantly diminishes the compound's inhibitory ability. mdpi.comnih.gov

Increasing the polarity of the substituent at the gamma-position also leads to a reduction in inhibitory capacity. mdpi.com

These insights facilitate the rational design of new GBB derivatives with tailored inhibitory profiles against key metabolic enzymes.

| Target Enzyme | Structural Modification of GBB Analog | Effect on Inhibitory Activity |

| γ-Butyrobetaine Hydroxylase (BBOX) | Lacking a side chain carboxylate | Inactive researchgate.net |

| (S)-stereochemistry in C-α side chains | Preferred over (R)-stereochemistry researchgate.net | |

| Bicyclic aromatic rings (isoquinolines) | Good inhibitors (low micromolar IC50) researchgate.net | |

| Carnitine Acetyltransferase (CAT) | Bulky, hydrophobic γ-substituent | Enhanced activity mdpi.comnih.gov |

| Esterification of carboxyl group | Diminished activity mdpi.comnih.gov | |

| Increased polarity of γ-substituent | Diminished activity mdpi.com |

Comparison with L-Carnitine and Acylcarnitines

This compound and L-carnitine are intimately linked, with GBB serving as the immediate biosynthetic precursor to L-carnitine. nih.govwikipedia.orghmdb.ca Their structures are nearly identical; L-carnitine is simply GBB with a hydroxyl group at the C-3 position, a transformation catalyzed by the enzyme BBOX. wikipedia.org This small structural difference underpins their distinct biological roles. While GBB is primarily a metabolic intermediate, L-carnitine is the active molecule that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. nih.govbohrium.combohrium.com

The structural similarity means that they can interact with the same biological machinery, albeit with different outcomes.

Enzyme Inhibition : Analogs of GBB have been designed to inhibit carnitine acyltransferases, enzymes that esterify L-carnitine to form acylcarnitines for transport. mdpi.comscbt.com

Transporter Inhibition : The GBB analog 4-[ethyl(dimethyl)ammonio]butanoate (methyl-GBB) has been shown to be a potent inhibitor of the organic cation transporter OCTN2. nih.govnih.govrsu.lv Since OCTN2 is responsible for the uptake of L-carnitine into tissues, its inhibition by a GBB analog leads to a decrease in the intracellular levels of both L-carnitine and acylcarnitines. nih.govnih.govrsu.lv

Gut Microbiome Metabolism : The relationship is not unidirectional. Gut microbes can metabolize dietary L-carnitine, converting it back into GBB. nih.govnih.gov In fact, this conversion happens at a rate approximately 1,000-fold higher than the subsequent conversion to trimethylamine (B31210) (TMA). nih.govnih.gov

This complex interplay highlights the close biochemical relationship between GBB, L-carnitine, and its acylated forms, where one can influence the metabolism and transport of the other through competitive interactions at enzyme active sites and transporter binding sites.

Analysis of Other Betaine (B1666868) and Choline (B1196258) Metabolites

This compound belongs to the betaine class of compounds, which are characterized by a quaternary ammonium (B1175870) group and a carboxylate group. This structure is shared by other significant metabolites, including choline and glycine (B1666218) betaine (commonly referred to as betaine).

While structurally related, their primary metabolic functions differ. Choline is a vital nutrient used in the synthesis of phospholipids (B1166683) (like phosphatidylcholine) for cell membranes and the neurotransmitter acetylcholine (B1216132). nih.govfrontiersin.org Its oxidation product, betaine, acts as a critical osmolyte and a methyl donor in the methionine cycle, which is part of the broader one-carbon metabolism. nih.govresearchgate.net

A key metabolic link between GBB, choline, and betaine is their shared fate within the gut microbiome. Gut bacteria can metabolize all three of these trimethylamine-containing compounds to produce trimethylamine (TMA). nih.gov This TMA is then absorbed by the host and oxidized in the liver to trimethylamine-N-oxide (TMAO). nih.gov The gut microbial pathway that converts L-carnitine to GBB is a major source of this TMA/TMAO production. nih.govnih.gov Although GBB's primary role in host metabolism is as an L-carnitine precursor, its structural similarity to choline and betaine makes it a substrate for microbial TMA lyases, integrating the carnitine pathway with the metabolic networks of other betaines.

Design and Synthesis of this compound Analogs as Mechanistic Probes

The synthesis of GBB analogs has been instrumental in creating molecular tools, or "mechanistic probes," to investigate the function and mechanisms of enzymes and transporters in the carnitine pathway. By systematically modifying the GBB structure, researchers can develop compounds that inhibit specific biological targets, allowing for a detailed study of their roles.

Several studies have exemplified this approach:

Probing BBOX : A large-scale synthesis of 51 different GBB and mildronate analogs was undertaken to probe the active site of γ-butyrobetaine hydroxylase (BBOX). nih.gov This effort not only identified inhibitors with significantly improved potency but also led to the crystallization of six of these analogs in complex with the BBOX enzyme. nih.gov These crystal structures provided a detailed view of the molecular interactions required for binding and inhibition, guiding further rational drug design. nih.govnih.gov

Probing Carnitine Acetyltransferase (CAT) : Heterocyclic analogs of GBB were rationally designed and synthesized to investigate their potential as inhibitors of CAT. mdpi.comnih.govresearchgate.net These compounds were used to probe the enzyme's active site, revealing a preference for bulky, hydrophobic substituents at the gamma position. mdpi.comnih.gov

Dual-Target Probes : The compound 4-[ethyl(dimethyl)ammonio]butanoate (methyl-GBB) was developed as a probe to study the simultaneous inhibition of BBOX and the carnitine transporter OCTN2. nih.govnih.govrsu.lv Using this dual-action probe, researchers demonstrated that reducing L-carnitine levels by targeting both its synthesis (via BBOX) and its transport (via OCTN2) could protect the heart from ischemia-reperfusion injury. nih.govnih.gov

Probing Receptor Interactions : The synthesis of the methylester of GBB (GBB-ME) was used to explore biological activities beyond carnitine metabolism. This analog was found to act as a muscarinic acetylcholine receptor agonist, an activity not observed with GBB itself. nih.gov This demonstrates how a simple modification like esterification can create a probe to uncover entirely new pharmacological profiles. nih.gov

Evolutionary Conservation of this compound Pathways

The metabolic pathway responsible for L-carnitine biosynthesis, in which GBB is the final intermediate, is highly conserved across a wide range of organisms, including many eukaryotes and some prokaryotes. nih.govwikipedia.orgresearchgate.net This deep evolutionary conservation underscores the fundamental importance of L-carnitine in energy metabolism.

The key enzymes in this pathway have been identified in diverse species. The final and rate-limiting enzyme, γ-butyrobetaine hydroxylase (BBOX), which catalyzes the stereospecific hydroxylation of GBB to L-carnitine, is particularly well-studied. wikipedia.orgwikipedia.org The gene encoding this enzyme (BBOX1 in humans) has been characterized, and its protein structure has been solved, revealing a conserved catalytic mechanism among 2-oxoglutarate-dependent oxygenases. wikipedia.orgnih.govnih.gov Homologs of BBOX have been found in organisms ranging from bacteria to mammals. wikipedia.org

Cross-Kingdom Comparison of this compound Bioregulation

The regulation and metabolic fate of this compound display significant differences across biological kingdoms, particularly between mammals, the gut microbiome, and other organisms like bacteria and plants.

In Mammals : The endogenous synthesis of L-carnitine from GBB is tissue-specific, occurring predominantly in the liver, kidneys, and to a lesser extent, the brain. wikipedia.orgresearchgate.netresearchgate.net Mammalian carnitine homeostasis is tightly controlled through a balance of this endogenous synthesis, absorption of dietary carnitine, and highly efficient reabsorption in the kidneys via the OCTN2 transporter. nih.govbohrium.com The key regulatory enzyme, BBOX, is subject to feedback inhibition by its product, L-carnitine, ensuring that synthesis matches physiological demand. creative-proteomics.com

In the Gut Microbiome : The role of GBB in the gut microbiome is starkly different. Here, it is both a product and a substrate in catabolic pathways. Certain gut bacteria convert dietary L-carnitine into GBB. nih.govnih.gov Subsequently, GBB serves as a major precursor for the microbial production of trimethylamine (TMA). nih.govpnas.org This represents a metaorganismal pathway where a dietary nutrient is first transformed by microbes into an intermediate (GBB), which is then further metabolized by other microbes into a compound (TMA) that impacts host physiology. nih.govnih.gov

In Bacteria : Beyond the gut, other bacteria also possess pathways for GBB metabolism. For example, species like Sinorhizobium meliloti can synthesize L-carnitine from GBB, but they can also utilize L-carnitine as a carbon source through a multi-step degradation pathway. researchgate.net This highlights the metabolic versatility of bacteria in using these compounds for both anabolic and catabolic purposes.

Emerging Research Frontiers and Methodological Innovations for 4 Trimethylammoniobutanoate Studies

Systems Biology Approaches to 4-Trimethylammoniobutanoate Homeostasis

Systems biology offers a holistic framework to understand the complex interactions governing the homeostasis of this compound. By integrating multi-omics data—including genomics, proteomics, and metabolomics—researchers can construct a comprehensive picture of the factors that regulate its synthesis, degradation, and transport. nih.gov This approach is critical for understanding how the host and gut microbiota co-metabolize this compound and maintain a delicate balance. nih.gov

Pseudo-targeted metabolomics, for instance, is a powerful technique being applied to profile the entire TMA metabolic pathway, which includes this compound. nih.gov This allows for the simultaneous quantification of known compounds and the semi-quantification of other related metabolites, providing a dynamic view of the metabolic network under different physiological conditions. nih.gov

A key component of the systems biology approach is the use of network analysis to map the intricate web of connections between metabolites, enzymes, and genes. metaboanalyst.canih.gov Tools like MetaboAnalyst allow for the construction of interaction networks based on data from extensive knowledge bases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and the Human Metabolome Database (HMDB). metaboanalyst.camdpi.com

For this compound, this analysis is crucial for visualizing its position within broader metabolic pathways like lysine (B10760008) degradation and carnitine synthesis. genome.jpnih.gov A significant breakthrough in this area has been the identification of the bbu (butyrobetaine utilization) gene cluster in human gut bacteria, which is responsible for the anaerobic conversion of this compound to TMA. nih.gov Network analysis can model how the expression of these genes correlates with levels of this compound and other related metabolites, offering insights into the regulation of TMA production.

Table 1: Key Genes in the Butyrobetaine Utilization (bbu) Cluster

| Gene | Proposed Function |

|---|---|

| bbuA | Flavin-dependent lyase, catalyzes the elimination of the trimethylammonium group. |

| bbuB | Acyl-CoA dehydrogenase family protein, involved in the initial activation of the substrate. |

| bbuC | Enoyl-CoA hydratase family protein, likely involved in a subsequent hydration step. |

| bbuD | Aldolase family protein, potentially involved in cleaving the carbon backbone. |

This table is based on findings related to the gene cluster responsible for γ-butyrobetaine metabolism in gut bacteria. nih.gov

Development of Advanced Biosensors for Real-Time this compound Detection

While a specific biosensor for this compound has yet to be fully developed, the field of biosensor technology presents a promising frontier for real-time monitoring. Current research focuses on various platforms, including electrochemical, optical, and biomimetic sensors, that could be adapted for this purpose. mdpi.comnih.gov The primary challenge lies in designing a highly specific biological recognition element—such as an enzyme, antibody, or aptamer—that can bind to this compound with high affinity.

One potential strategy involves engineering enzymes from the carnitine biosynthesis pathway or the microbial bbu pathway to act as the sensing component. Another approach could be the development of biomimetic sensors using molecularly imprinted polymers (MIPs), which create artificial recognition sites complementary to the target molecule's shape and functional groups. mdpi.com The development of a real-time biosensor would be a significant leap forward, enabling dynamic monitoring in clinical diagnostics and in vitro research models.

Application of Artificial Intelligence and Machine Learning in Predictive Metabolomics

Artificial intelligence (AI) and machine learning (ML) are revolutionizing metabolomics by enabling the analysis of large, complex datasets to identify patterns that are not apparent with traditional statistical methods. nih.govunica.it These technologies can enhance various stages of metabolomic analysis, from data preprocessing and biomarker discovery to predictive modeling of metabolic pathways. nih.govnih.gov

In the context of this compound, ML algorithms can be trained to:

Predict Pathway Involvement: By analyzing the structural and physicochemical properties of this compound alongside data from known metabolic networks, ML models can predict its potential involvement in uncharacterized pathways. nih.gov

Identify Biomarker Signatures: AI can sift through vast metabolomic data from clinical studies to identify subtle variations in this compound levels that, in combination with other metabolites, could serve as predictive biomarkers for diseases. unica.it

Model Host-Microbe Interactions: Machine learning can integrate metabolomic, metagenomic, and host data to build predictive models of how diet and host genetics influence the microbial metabolism of this compound into TMA.

A key advantage of ML is its ability to reduce unwanted variance between datasets from different studies, which has historically been a major challenge in metabolomics research, thereby improving the reliability of findings. uw.edu

Table 2: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Feature Selection | Identifies the most predictive molecular features from large datasets. | Pinpoints this compound as part of a key biomarker panel. nih.gov |

| Predictive Modeling | Creates models to predict biological states or pathway activity based on metabolite levels. | Forecasts disease risk based on the metabolic signature including this compound. unica.it |

| Network Inference | Uncovers hidden relationships and builds complex metabolic networks from data. | Reveals novel interactions between this compound and other metabolic pathways. |

| Multi-Omics Integration | Combines data from metabolomics, genomics, and proteomics for a systems-level view. | Elucidates the genetic and enzymatic regulation of this compound homeostasis. nih.gov |

Novel In Vitro and Ex Vivo Model Systems for Mechanistic Elucidation

To better understand the biological mechanisms involving this compound, researchers are moving beyond simple cell cultures to more complex and physiologically relevant models.

In Vitro Fermentation Models: Systems that utilize human fecal samples in a controlled batch fermentation environment have been instrumental in studying the microbial metabolism of this compound. nih.gov These models allow researchers to directly observe the conversion of this compound to TMA by the gut microbiota and to screen for potential inhibitors of this process. nih.gov

Organoids and Microphysiological Systems (MPS): Often called "organ-on-a-chip" technology, MPS and organoids represent a significant technological advance. nih.govresearchgate.net These three-dimensional models are engineered to recapitulate the structure and function of human organs, such as the intestine and liver. nih.govmdpi.com By incorporating human cells in a microfluidic environment, these systems can be used to study the absorption and metabolism of this compound and its subsequent effects on human tissues in a highly controlled yet realistic setting. nih.govaltex.org These models offer a crucial platform for investigating host-microbiota interactions and the systemic effects of metabolites derived from this compound.

Uncovering Unidentified Biological Roles of this compound in Non-Canonical Pathways

While the role of this compound as a precursor for L-carnitine and TMA is well-established, its potential functions in other, non-canonical pathways remain largely unexplored. The advanced methodologies described above are the primary tools that will enable these discoveries.

Q & A

Q. What are the established synthetic routes for 4-Trimethylammoniobutanoate, and what factors influence the choice of method?

Methodological Answer: this compound (also known as γ-butyrobetaine) can be synthesized via multiple routes:

- Alkylation of amines : Reacting 4-dimethylammoniobutanoate with methyl iodide under basic conditions .

- Quaternization : Using trimethylamine and ethyl 4-bromobutanoate in a nucleophilic substitution reaction .

- Ester hydrolysis : Treating the corresponding ester (e.g., ethyl this compound) with KOH or Amberlite ion-exchange resins to yield the free acid .

Q. Key considerations :

- Yield optimization : Alkylation methods may require inert atmospheres to prevent side reactions.

- Purity : Ion-exchange chromatography is critical for removing inorganic salts in quaternization routes.

- Scalability : Ester hydrolysis is preferred for large-scale synthesis due to milder conditions.

Q. What is the metabolic role of this compound in carnitine biosynthesis, and how can this pathway be experimentally validated?

Methodological Answer : this compound is a precursor for L-carnitine, synthesized via hydroxylation by γ-butyrobetaine hydroxylase (EC 1.14.11.1). This enzyme requires Fe²⁺, ascorbate, and 2-oxoglutarate as cofactors .

Q. Experimental validation :

- Enzyme assays : Monitor substrate depletion (this compound) and product formation (3-hydroxy-4-trimethylammoniobutanoate) using LC-MS or NMR .

- Knockout models : Use CRISPR/Cas9 to disrupt the enzyme in cell lines and measure carnitine levels via metabolomics .

- Cofactor dependence : Test reaction rates under Fe²⁺-deficient conditions to confirm metal ion requirements .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity, considering different starting materials?

Methodological Answer : Optimization strategies depend on the synthetic route:

- Alkylation route :

- Quaternization route :

Q. Analytical validation :

Q. What experimental strategies are recommended for resolving discrepancies in enzymatic activity data involving γ-butyrobetaine hydroxylase?

Methodological Answer : Discrepancies in kinetic parameters (e.g., , ) may arise from:

- Cofactor variability : Standardize ascorbate and Fe²⁺ concentrations across assays, as oxidation of Fe²⁺ can reduce activity .

- Substrate preparation : Ensure this compound is free of salts (e.g., via dialysis) to avoid ionic strength effects .

- Assay conditions : Compare data under aerobic vs. anaerobic conditions, as O₂ is a substrate for the hydroxylation reaction .

Q. Validation steps :

- Inter-laboratory studies : Share protocols and reagents to identify methodological differences.

- Isothermal titration calorimetry (ITC) : Directly measure binding affinities of cofactors (Fe²⁺, 2-oxoglutarate) to the enzyme .

Q. How can researchers design in vivo studies to evaluate the therapeutic potential of this compound in cardiovascular disease models?

Methodological Answer :

- Animal models : Use ischemic heart disease models (e.g., coronary artery ligation in rodents) to assess cardioprotective effects .

- Dosing regimens : Administer this compound intravenously (10–50 mg/kg) and compare plasma carnitine levels via LC-MS .

- Mechanistic studies : Perform RNA-seq on cardiac tissue to identify pathways modulated by this compound (e.g., fatty acid oxidation genes) .

Controls : Include cohorts treated with L-carnitine to benchmark efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.